molecular formula C33H35N3O5 B8705474 4-(3-((tert-Butoxycarbonyl)amino)-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate

4-(3-((tert-Butoxycarbonyl)amino)-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate

Cat. No.: B8705474
M. Wt: 553.6 g/mol
InChI Key: SGFXAHNZJCLVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-((tert-Butoxycarbonyl)amino)-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate is a useful research compound. Its molecular formula is C33H35N3O5 and its molecular weight is 553.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C33H35N3O5

Molecular Weight

553.6 g/mol

IUPAC Name

[4-[1-(isoquinolin-6-ylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate

InChI

InChI=1S/C33H35N3O5/c1-21-6-13-28(22(2)16-21)31(38)40-20-23-7-9-24(10-8-23)29(19-35-32(39)41-33(3,4)5)30(37)36-27-12-11-26-18-34-15-14-25(26)17-27/h6-18,29H,19-20H2,1-5H3,(H,35,39)(H,36,37)

InChI Key

SGFXAHNZJCLVFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CNC(=O)OC(C)(C)C)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 2,4-dimethylbenzoic acid in pyridine was added EDC, DMAP, and tert-butyl 2-(4-(hydroxymethyl)phenyl)-3-(isoquinolin-6-ylamino)-3-oxopropylcarbamate (E139), and the solution was capped and stirred overnight. The mixture was poured into EtOAc/NaHCO3(sat) and the aqueous layer was further extracted with EtOAc. The organics were dried (MgSO4), filtered, and evaporated. Column chromatography (SiO2, 0-5% MeOH/CH2Cl2 gradient) gave pure 4-(3-(tert-butoxycarbonylamino)-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate (E145).
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Synthesis routes and methods III

Procedure details

(S)-4-(3-(tert-butoxycarbonylamino)-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate (E145-S) and (R)-4-(3-(tert-butoxycarbonylamino)-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate (E145-R) were prepared from E145 according to the scheme in FIG. 10. 4-(3-(tert-butoxycarbonylamino)-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate was dissolve in methanol and the R and S enantiomers separated by supercritical fluid chromatography (Chiralpak AS-H column, eluent: 18.8% MeOH, 0.2% dimethylethylamine, 80% CO2). The enantiomers were then each purified by column chromatography (SiO2, 0-5% MeOH/CH2Cl2 gradient). The enantiomeric excess for each enantiomer was >98%.

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